![molecular formula C18H14O3 B11804110 5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde](/img/structure/B11804110.png)
5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a carbaldehyde group and a biphenyl moiety
Métodos De Preparación
The synthesis of 5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde typically involves the following steps:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between 4-bromo-1-methylbenzene and phenylboronic acid in the presence of a palladium catalyst.
Attachment of the furan ring: The biphenyl intermediate is then reacted with furan-2-carbaldehyde under basic conditions to form the desired product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce costs.
Análisis De Reacciones Químicas
5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.
Aplicaciones Científicas De Investigación
5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl moiety can enhance binding affinity through hydrophobic interactions, while the furan ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde include:
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound features a similar furan ring but with a cyanophenyl group instead of a biphenyl moiety.
5-(Ethoxymethyl)furan-2-carboxaldehyde: This compound has an ethoxymethyl group attached to the furan ring instead of a biphenyl moiety.
The uniqueness of 5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H14O3 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
5-[4-(4-methylphenyl)phenoxy]furan-2-carbaldehyde |
InChI |
InChI=1S/C18H14O3/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)20-18-11-10-17(12-19)21-18/h2-12H,1H3 |
Clave InChI |
NWTAACIMFJJEGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(O3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


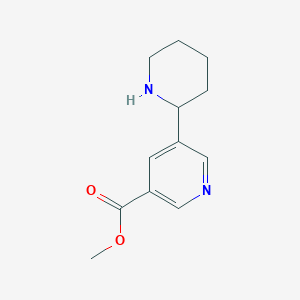


![(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate](/img/structure/B11804044.png)
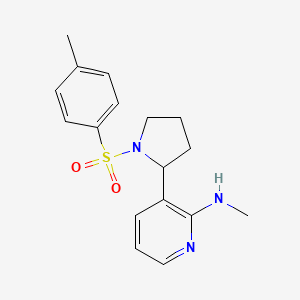
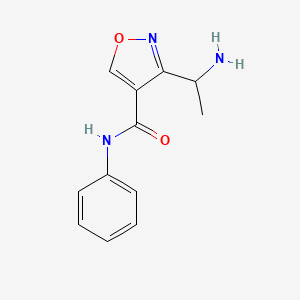
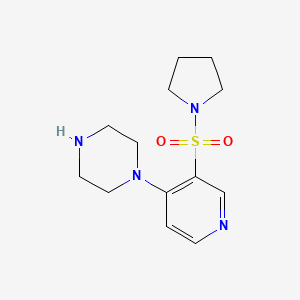

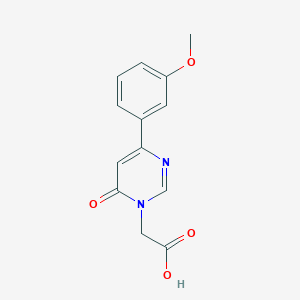
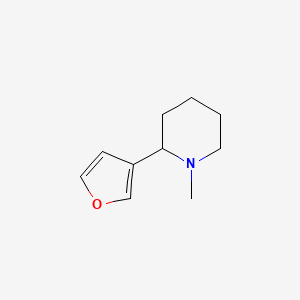

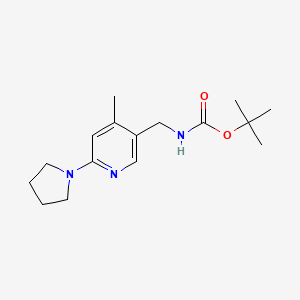
![tert-butyl 3-(aminomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B11804091.png)
![2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11804098.png)
